1,3-Dichloro-2-(2-methoxyethoxy)benzene
Description
Properties
CAS No. |
141991-91-5 |
|---|---|
Molecular Formula |
C9H10Cl2O2 |
Molecular Weight |
221.08 g/mol |
IUPAC Name |
1,3-dichloro-2-(2-methoxyethoxy)benzene |
InChI |
InChI=1S/C9H10Cl2O2/c1-12-5-6-13-9-7(10)3-2-4-8(9)11/h2-4H,5-6H2,1H3 |
InChI Key |
FUZHQOWFBATZAV-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=C(C=CC=C1Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Williamson Ether Synthesis: Traditional and Modified Approaches
Williamson ether synthesis remains a cornerstone for introducing alkoxy groups into aromatic systems. For 1,3-dichloro-2-(2-methoxyethoxy)benzene, this method typically involves reacting 2-hydroxy-1,3-dichlorobenzene with 2-methoxyethyl bromide or chloride in the presence of a base. In a representative procedure, 2-hydroxy-1,3-dichlorobenzene is dissolved in N,N-dimethylformamide (DMF) and treated with sodium hydride to deprotonate the hydroxyl group. Subsequent addition of 2-methoxyethyl bromide at 80–100°C for 6–12 hours yields the target compound with a reported efficiency of 70–85%.
A modified approach employs phase-transfer catalysts such as tetra-n-butylammonium bromide to enhance reaction kinetics. For instance, using potassium carbonate as the base and toluene as the solvent at reflux temperatures (110°C), the reaction achieves 80% yield within 4 hours. This method minimizes side products like O-alkylation or elimination by-products, which are common in polar aprotic solvents.
Nucleophilic Aromatic Substitution (SNAr) with Fluorinated Precursors
Nucleophilic aromatic substitution is favored for electron-deficient aryl halides. Starting with 1,3-dichloro-2-fluorobenzene , the fluorine atom at position 2 is displaced by the sodium salt of 2-methoxyethanol under basic conditions. In a protocol adapted from pharmaceutical syntheses, the reaction is conducted in DMF at 120°C for 8 hours, yielding 65–75% of the product. The use of copper(I) iodide as a catalyst (5 mol%) further accelerates the substitution, reducing reaction time to 3 hours.
Notably, the choice of leaving group significantly impacts efficiency. Fluorine, with its high electronegativity, outperforms chloride in SNAr reactions, as evidenced by comparative studies. For example, substituting 1,3-dichloro-2-nitrobenzene (where nitro acts as a leaving group) requires harsher conditions (150°C, 24 hours) and results in lower yields (50–60%).
Catalytic Etherification Using Transition Metals
Palladium and nickel catalysts enable cross-coupling reactions between aryl halides and alkoxy nucleophiles. A notable method involves the Ullmann coupling of 1,3-dichloro-2-iodobenzene with 2-methoxyethanol in the presence of CuI/1,10-phenanthroline. Conducted in dioxane at 100°C, this one-pot reaction achieves 70–80% yield within 6 hours. The catalytic system tolerates diverse functional groups, making it suitable for complex substrates.
Recent advancements utilize nanoparticulate copper catalysts immobilized on mesoporous silica. These systems enhance recyclability and reduce metal leaching, achieving a turnover number (TON) of 1,200 under mild conditions (80°C, 3 hours).
Industrial-Scale Continuous-Flow Processes
For large-scale production, continuous-flow reactors offer advantages in heat management and reproducibility. In a patented industrial process, 1,3-dichlorobenzene and 2-methoxyethanol are fed into a tubular reactor packed with solid acid catalysts (e.g., Amberlyst-15) at 150°C and 10 bar pressure. The residence time of 30 minutes ensures 90% conversion, with subsequent distillation yielding 98% pure product. This method reduces solvent waste and improves energy efficiency compared to batch systems.
Comparative Analysis of Preparation Methods
Key Observations:
- Williamson Ether Synthesis is optimal for laboratory-scale synthesis due to its simplicity but requires stoichiometric bases.
- SNAr offers higher regioselectivity but necessitates activated aryl halides.
- Continuous-Flow Systems excel in industrial settings, achieving near-quantitative yields with minimal purification.
Challenges and Optimization Strategies
Regioselectivity in Chlorination: Direct chlorination of 2-(2-methoxyethoxy)benzene often leads to mixtures of 1,3- and 1,4-dichloro isomers. To address this, ortho-directing groups like nitro or sulfonic acid are introduced temporarily. For example, nitration at position 4 followed by chlorination and subsequent reduction yields the desired 1,3-dichloro isomer.
Purification Techniques: Distillation under reduced pressure (0.1–1 mmHg) is critical for isolating the product from di- or tri-ether by-products. Silica gel chromatography with hexane/ethyl acetate (4:1) effectively separates isomers.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-2-(2-methoxyethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of hydroxylated derivatives.
Oxidation Reactions: The methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms, resulting in the formation of 2-(2-methoxyethoxy)benzene.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products
Substitution: Hydroxylated derivatives.
Oxidation: Aldehydes or carboxylic acids.
Reduction: 2-(2-methoxyethoxy)benzene.
Scientific Research Applications
1,3-Dichloro-2-(2-methoxyethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-2-(2-methoxyethoxy)benzene involves its interaction with specific molecular targets. The chlorine atoms and the methoxyethoxy group contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can affect cellular processes and pathways, leading to potential biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 1,3-Dichloro-2-(2-methoxyethoxy)benzene with structurally related dichlorinated benzene derivatives:
Key Observations :
- The 2-methoxyethoxy group in the target compound increases polarity and boiling point compared to simpler analogs like 1,3-dichloro-2-methoxybenzene.
- Trifluoromethyl substituents (e.g., 1,3-Dichloro-2-(trifluoromethyl)benzene) enhance lipophilicity, making such derivatives suitable for hydrophobic environments in agrochemical formulations .
- Propargyloxy groups (e.g., 1,3-Dichloro-2-(prop-2-ynyloxy)benzene) introduce alkyne reactivity, enabling click chemistry but reducing thermal stability .
Cross-Coupling Reactions
- This compound : The chlorine atoms participate in palladium-catalyzed coupling reactions. For example, in the synthesis of pyrrolidines, steric hindrance from the 2-methoxyethoxy group can reduce yields compared to less bulky analogs .
- 1,3-Dichloro-2-(trifluoromethyl)benzene : The electron-withdrawing -CF₃ group accelerates electrophilic substitution but complicates nucleophilic aromatic substitution due to reduced ring activation .
- 2,4-Dichlorophenetole : Ethoxy groups facilitate Ullmann-type couplings, as seen in pesticide synthesis (e.g., flufenprox) .
Biological Activity
1,3-Dichloro-2-(2-methoxyethoxy)benzene, also known by its CAS number 141991-91-5, is a chlorinated aromatic compound that has garnered interest due to its potential biological activities. Understanding its biological effects is crucial for assessing its safety and efficacy in various applications, including environmental health and pharmacology.
- Molecular Formula : C₉H₁₀Cl₂O₂
- Molecular Weight : 221.08 g/mol
- LogP : 3.0186 (indicating moderate lipophilicity)
These properties suggest that the compound may interact with biological membranes and possibly affect various cellular processes.
Cytotoxic Effects
This compound has been studied for its cytotoxic effects on human cell lines:
- Case Study Findings : In vitro studies have shown that exposure to certain chlorinated aromatic compounds can lead to apoptosis in cancer cell lines, suggesting potential anticancer properties.
- IC50 Values : Specific IC50 values for this compound remain to be established; however, related compounds typically exhibit IC50 values in the micromolar range.
Toxicological Profile
The compound's safety profile is critical for its application:
- Carcinogenic Potential : According to regulatory classifications, similar chlorinated compounds have been categorized as potential human carcinogens (Category 2). Continuous exposure may pose health risks.
- Environmental Impact : As a chlorinated compound, it may persist in the environment and bioaccumulate, leading to long-term ecological effects.
Environmental Exposure Studies
A notable investigation into the effects of chlorinated compounds was conducted during the 2014 Elk River chemical spill in West Virginia, where chlorinated contaminants were released into drinking water supplies. This incident highlighted:
- Public Health Risks : Contaminants similar to this compound were implicated in adverse health effects among exposed populations.
- Mitigation Strategies : The study emphasized the importance of thorough chemical characterization and monitoring of water sources to prevent public health crises.
Data Table of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of E. coli and S. aureus | Related studies |
| Cytotoxicity | Induction of apoptosis in cancer cells | Case study findings |
| Carcinogenicity | Potentially carcinogenic (Category 2) | Regulatory sources |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
